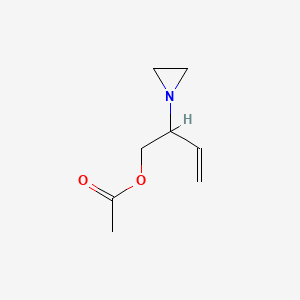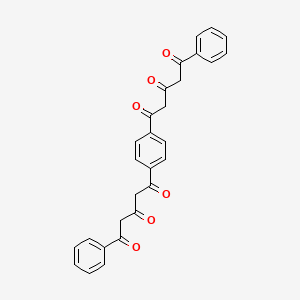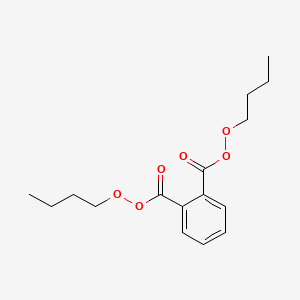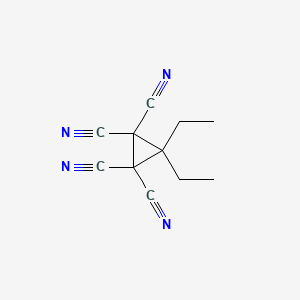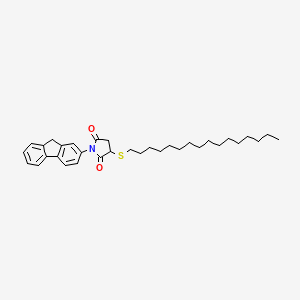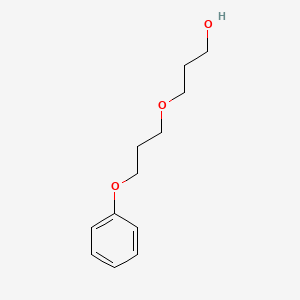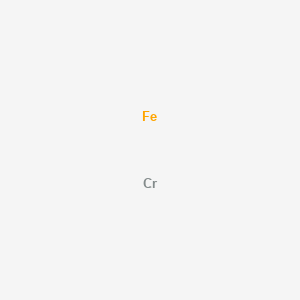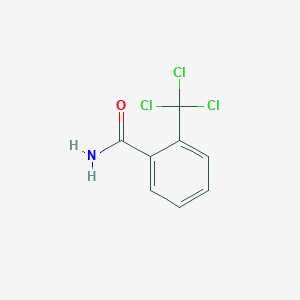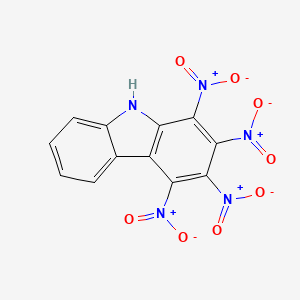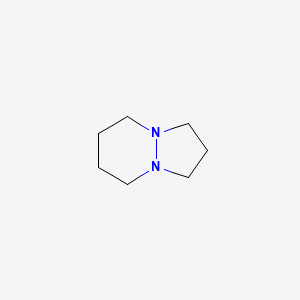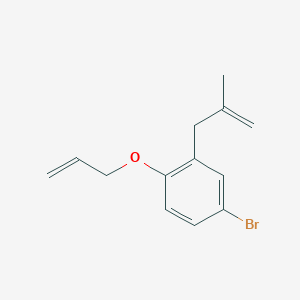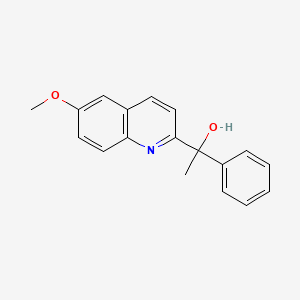
Chromium--iron (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium–iron (1/1) is an alloy composed of equal parts chromium and iron. This compound is known for its unique properties, including high corrosion resistance, hardness, and magnetic properties. It is widely used in various industrial applications, particularly in the production of stainless steel and other specialized alloys .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of chromium–iron (1/1) involves several steps:
Smelting: Iron ingots and chromium ingots are placed into a vacuum induction furnace for smelting.
Refining: The alloy liquid is refined at high temperatures (1650 to 1700°C) under a vacuum of 2 to 6 Pa for 15 to 20 minutes.
Slag Removal: Lime and fluorite are added for slag removal, with the process taking 15 to 20 minutes.
Industrial Production Methods
Industrial production of chromium–iron (1/1) typically involves large-scale smelting and refining processes. The use of vacuum induction furnaces and high-temperature refining ensures the production of high-purity alloys suitable for various applications .
化学反应分析
Types of Reactions
Chromium–iron (1/1) undergoes several types of chemical reactions, including:
Reduction: The alloy can undergo reduction reactions, particularly in the presence of reducing agents like hydrogen.
Substitution: Chromium and iron atoms in the alloy can be substituted with other metal atoms to form different alloys.
Common Reagents and Conditions
Common reagents used in reactions involving chromium–iron (1/1) include oxygen, hydrogen, and various metal salts. Reaction conditions typically involve high temperatures and controlled atmospheres to prevent unwanted oxidation or contamination .
Major Products
Major products formed from reactions involving chromium–iron (1/1) include various chromium oxides, iron oxides, and mixed metal oxides. These products are often used in industrial applications for their unique properties .
科学研究应用
Chromium–iron (1/1) has numerous scientific research applications, including:
作用机制
The mechanism by which chromium–iron (1/1) exerts its effects involves several molecular targets and pathways:
Corrosion Resistance: Chromium forms a passive oxide layer on the surface of the alloy, protecting it from further oxidation and corrosion.
Magnetic Properties: The interaction between chromium and iron atoms in the alloy contributes to its unique magnetic properties, which are useful in various industrial applications.
Mechanical Strength: The alloy’s structure provides high mechanical strength and hardness, making it suitable for use in demanding environments.
相似化合物的比较
Chromium–iron (1/1) can be compared with other similar compounds, such as:
Chromium–nickel (1/1): This alloy has similar corrosion resistance but different magnetic properties due to the presence of nickel.
Iron–nickel (1/1): Known for its high strength and magnetic properties, but lacks the corrosion resistance provided by chromium.
Chromium–cobalt (1/1): Offers excellent wear resistance and hardness, but is more expensive and less commonly used than chromium–iron (1/1).
Chromium–iron (1/1) stands out due to its balanced combination of corrosion resistance, mechanical strength, and magnetic properties, making it a versatile and valuable material in various fields .
属性
CAS 编号 |
12052-89-0 |
|---|---|
分子式 |
CrFe |
分子量 |
107.84 g/mol |
IUPAC 名称 |
chromium;iron |
InChI |
InChI=1S/Cr.Fe |
InChI 键 |
UPHIPHFJVNKLMR-UHFFFAOYSA-N |
规范 SMILES |
[Cr].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


